REACTION_SMILES
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[Cl:9][c:10]1[cH:11][cH:12][n:13][cH:14][cH:15]1.[ClH:8].[NH:1]1[C:2](=[O:7])[CH2:3][NH:4][CH2:5][CH2:6]1>>[NH:1]1[C:2](=[O:7])[CH2:3][N:4]([c:10]2[cH:11][cH:12][n:13][cH:14][cH:15]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNCCN1
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Name
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Type
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product
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Smiles
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O=C1CN(c2ccncc2)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |